Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate
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Overview
Description
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a fluoro-substituted methoxyphenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of Methyl 2-[(4-fluoro-3-methoxyphenyl)(carbonyl)methyl]acrylate.
Reduction: Formation of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate involves its interaction with specific molecular targets. The fluoro-substituted methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The acrylate moiety can undergo polymerization, contributing to its applications in materials science.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-formyl-4-hydroxybenzoate
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
Uniqueness
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate is unique due to the combination of its fluoro-substituted methoxyphenyl group and acrylate moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(4-fluoro-3-methoxyphenyl)-hydroxymethyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-7(12(15)17-3)11(14)8-4-5-9(13)10(6-8)16-2/h4-6,11,14H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOTWQDPTIRPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=C)C(=O)OC)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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